
2-(Benzyloxy)-3-fluoro-5-iodobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-3-fluoro-5-iodobenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzyloxy group, a fluorine atom, and an iodine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-3-fluoro-5-iodobenzaldehyde typically involves multiple steps. One common method includes the following steps:
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide.
Iodination: The iodine atom can be introduced using an iodinating agent such as iodine monochloride or N-iodosuccinimide.
Formylation: The formyl group can be introduced using a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine and iodine atoms can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: 2-(Benzyloxy)-3-fluoro-5-iodobenzoic acid.
Reduction: 2-(Benzyloxy)-3-fluoro-5-iodobenzyl alcohol.
Substitution: 2-(Benzyloxy)-3-fluoro-5-azidobenzaldehyde.
Scientific Research Applications
2-(Benzyloxy)-3-fluoro-5-iodobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-fluoro-5-iodobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine and iodine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-(Benzyloxy)-3-fluorobenzaldehyde
- 2-(Benzyloxy)-5-iodobenzaldehyde
- 3-Fluoro-5-iodobenzaldehyde
Comparison: 2-(Benzyloxy)-3-fluoro-5-iodobenzaldehyde is unique due to the simultaneous presence of benzyloxy, fluorine, and iodine substituents on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds that lack one or more of these substituents.
Properties
Molecular Formula |
C14H10FIO2 |
|---|---|
Molecular Weight |
356.13 g/mol |
IUPAC Name |
3-fluoro-5-iodo-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H10FIO2/c15-13-7-12(16)6-11(8-17)14(13)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
GDFYTSBNKWBFFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2F)I)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


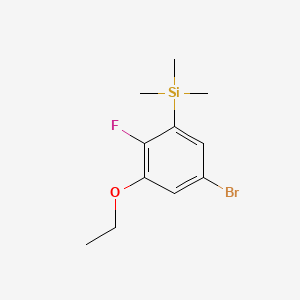
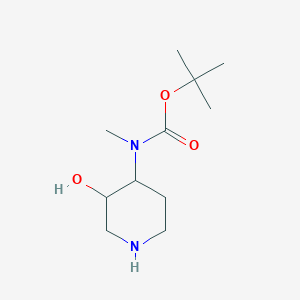
![4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14768846.png)
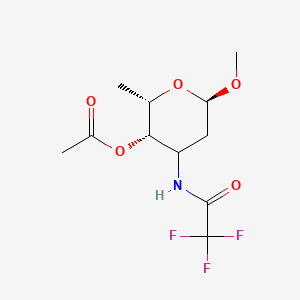
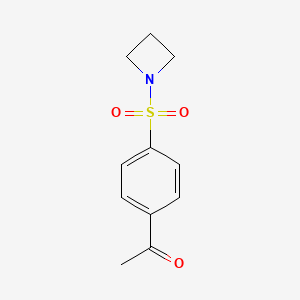
amine](/img/structure/B14768872.png)
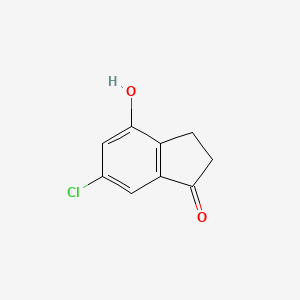

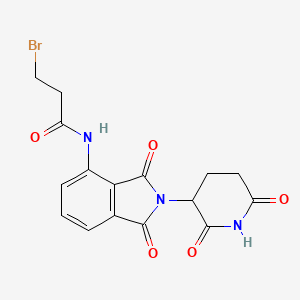

![2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel-](/img/structure/B14768890.png)
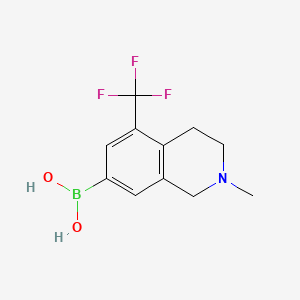
![N-[3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14768898.png)

